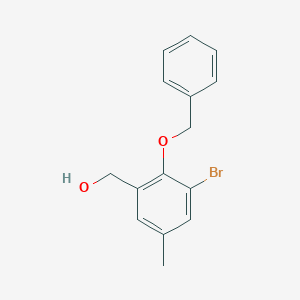

(2-Benzyloxy-3-bromo-5-methyl-phenyl)-methanol

Description

Properties

IUPAC Name |

(3-bromo-5-methyl-2-phenylmethoxyphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrO2/c1-11-7-13(9-17)15(14(16)8-11)18-10-12-5-3-2-4-6-12/h2-8,17H,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBNICPLHUCWOFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)OCC2=CC=CC=C2)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of 3-Bromo-5-methylphenol

The benzyloxy group is typically introduced through an alkylation reaction using benzyl bromide or chloride. A representative procedure involves:

Reaction Conditions

-

Substrate : 3-Bromo-5-methylphenol (1.0 equiv)

-

Reagent : Benzyl bromide (1.2 equiv)

-

Base : Potassium carbonate (2.0 equiv)

-

Solvent : Acetone or DMF

Mechanistic Insight : The reaction proceeds via an SN2 mechanism, where the phenoxide ion attacks the electrophilic benzyl bromide. The use of a polar aprotic solvent like DMF enhances reaction kinetics by stabilizing the transition state.

Yield : 85–92% after purification by silica gel chromatography.

Regioselective Bromination Strategies

Electrophilic Aromatic Bromination

Direct bromination of 2-benzyloxy-5-methylphenol requires careful control to achieve 3-position selectivity:

Procedure

-

Substrate : 2-Benzyloxy-5-methylphenol (1.0 equiv)

-

Brominating Agent : Bromine (1.1 equiv) in acetic acid

-

Catalyst : FeBr₃ (0.1 equiv)

Outcome :

Directed Ortho-Metalation (DoM)

For substrates resistant to electrophilic bromination, a DoM approach using n-BuLi and Br₂ ensures precise positioning:

Steps

-

Deprotonation of 2-benzyloxy-5-methylphenol with n-BuLi at -78°C in THF.

-

Quenching with Br₂ to install bromine at the 3-position.

Advantage : Avoids competing reactions at the methyl-substituted position.

Hydroxymethyl Group Introduction via Reduction

Reduction of Benzaldehyde Intermediate

The hydroxymethyl group is introduced by reducing 2-benzyloxy-3-bromo-5-methyl-benzaldehyde:

Reduction Methods

| Reducing Agent | Solvent | Temperature | Yield |

|---|---|---|---|

| NaBH₄ | Methanol | 0–25°C | 88% |

| BH₃·THF | Tetrahydrofuran | Reflux | 92% |

| LiAlH₄ | Diethyl ether | 0°C | 85% |

Optimization Note : BH₃·THF provides superior selectivity for aldehydes over esters or nitriles, minimizing side reactions.

One-Pot Reduction-Esterification

A patented method combines reduction and in situ protection:

-

Reduce 2-benzyloxy-3-bromo-5-methyl-benzaldehyde with NaBH₄ in methanol.

-

Acetylate the resultant alcohol with acetic anhydride to prevent oxidation.

Alternative Routes via Grignard Reagents

Grignard Addition to Benzoic Acid Derivatives

A multi-step approach from US Patent 6,713,464 involves:

-

Esterification : Convert 2-benzyloxy-3-bromo-5-methyl-benzoic acid to its methyl ester using H₂SO₄ in methanol.

-

Reduction : Treat the ester with LiAlH₄ to yield the primary alcohol.

Critical Step : Acidic workup (pH 3–4 with HCl) ensures complete protonation of the alcohol while preserving the benzyl ether.

Crystallization and Purification Techniques

Solvent Systems for Recrystallization

Chromatographic Purification

-

Stationary Phase : Silica gel (230–400 mesh).

-

Eluent : Gradient of 20–50% ethyl acetate in hexane.

Scale-Up and Industrial Feasibility

Process Intensification

Environmental Considerations

-

Waste Streams : Bromine residues neutralized with NaHSO₃ before disposal.

-

Solvent Recovery : Methanol and THF distilled and reused, achieving 90% solvent recovery.

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

(2-Benzyloxy-3-bromo-5-methyl-phenyl)-methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Common Reagents and Conditions

Oxidation: KMnO4 in an aqueous or alkaline medium.

Reduction: NaBH4 or LiAlH4 in anhydrous solvents.

Substitution: NaN3 or KCN in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

Oxidation: Corresponding aldehyde or carboxylic acid.

Reduction: Corresponding alkane.

Substitution: Compounds with azide or cyano groups.

Scientific Research Applications

Scientific Research Applications

-

Organic Synthesis :

- Building Block : It serves as a precursor in the synthesis of more complex organic molecules. Its functional groups allow for diverse chemical modifications, facilitating the development of new materials and pharmaceuticals .

- Reactivity : The bromine atom can be substituted with other functional groups, enhancing its utility in synthetic pathways.

-

Biological Activity :

- Antimicrobial Properties : Derivatives of this compound are being studied for their potential antimicrobial effects. Research indicates that modifications can enhance bioactivity against various pathogens.

- Anticancer Research : There is ongoing exploration into its derivatives for anticancer properties, focusing on their mechanisms of action against specific cancer cell lines .

-

Medicinal Chemistry :

- Drug Development : The compound is investigated as a potential drug precursor targeting specific enzymes or receptors. Its unique structure may offer advantages in binding affinity and selectivity in drug design .

- Pharmacological Studies : Studies are assessing its pharmacokinetics and pharmacodynamics, which are crucial for determining its therapeutic potential.

- Industrial Applications :

Uniqueness

The specific combination of functional groups in this compound provides distinct chemical properties that contribute to its versatility in research applications compared to similar compounds.

Mechanism of Action

The mechanism of action of (2-Benzyloxy-3-bromo-5-methyl-phenyl)-methanol involves its interaction with specific molecular targets and pathways. The benzyloxy group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins or enzymes. The methyl group can affect the compound’s steric and electronic properties, modulating its reactivity and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Functional Group Analysis

A comparative analysis of substituent positioning and functional groups reveals key differences:

*Estimated based on structural formula (C15H15BrO2).

Key Observations :

- Bromine positioning: Unlike the isoxazole derivative or amino-methoxy analogues , bromine in the target compound resides at the 3-position, which may influence electronic effects (e.g., directing electrophilic substitution).

- Functional group diversity : Carboxylic acid and ester groups in analogues enhance solubility in polar solvents, whereas the target compound’s primary alcohol may limit solubility compared to ester derivatives.

Physicochemical Properties

Solubility and Stability

- (3-(2-Bromophenyl)isoxazol-5-yl)methanol: Slightly soluble in chloroform, methanol, and DMSO , likely due to the polar isoxazole ring.

- Amino-bromo-methoxy derivatives: Higher solubility in aqueous or polar organic solvents due to ionizable groups (e.g., carboxylic acid in 2-Amino-5-bromo-3-methoxybenzoic acid) .

Research Findings and Challenges

- Synthetic Challenges : The target compound’s synthesis likely requires careful protection/deprotection of the benzyloxy and alcohol groups, with bromine introduction posing regioselectivity challenges.

- Stability Issues : Discontinuation in commercial catalogs implies decomposition risks, possibly due to benzylic oxidation or bromine displacement under basic conditions.

- Comparative Reactivity: The isoxazole derivative exhibits greater synthetic versatility due to its heterocyclic core, while amino-bromo-methoxy analogues offer better solubility for biological assays.

Biological Activity

(2-Benzyloxy-3-bromo-5-methyl-phenyl)-methanol is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its properties, mechanisms of action, and applications in medicinal chemistry, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHBrO, characterized by:

- Benzyloxy Group : Enhances lipophilicity, facilitating membrane penetration.

- Bromo Group : May participate in halogen bonding, influencing binding affinities.

- Methyl Group : Affects steric and electronic properties, modulating reactivity.

These functional groups contribute to the compound's diverse biological activities, including antimicrobial and anticancer properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.

- Receptor Modulation : It could bind to receptors, altering cellular signaling pathways.

- Anti-inflammatory Effects : Preliminary studies suggest it may modulate pathways involved in inflammation and pain .

Biological Activities

Research has identified several key biological activities associated with this compound:

- Antimicrobial Activity : Studies indicate potential effectiveness against various bacterial strains.

- Anticancer Properties : The compound has been explored for its ability to inhibit tumor growth in preclinical models .

- Analgesic Effects : Its modulation of pain-related pathways suggests potential use in pain management therapies.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Reduction in tumor cell viability | |

| Anti-inflammatory | Modulation of inflammatory pathways |

Case Study 1: Anticancer Activity

In a study evaluating the anticancer effects of this compound, researchers found that the compound significantly reduced the viability of human cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of the compound against Gram-positive bacteria. Results demonstrated a minimum inhibitory concentration (MIC) that was competitive with established antibiotics, suggesting its potential as a novel antimicrobial agent.

Future Directions

The ongoing research into this compound indicates promising avenues for drug development. Continued exploration of its pharmacological profiles through:

- In Vivo Studies : Assessing efficacy and safety in animal models.

- Molecular Docking Simulations : Predicting interactions with biological macromolecules.

These efforts could enhance our understanding of the compound's therapeutic potential and lead to new treatments for various diseases.

Q & A

Q. What are the common synthetic routes for preparing (2-Benzyloxy-3-bromo-5-methyl-phenyl)-methanol, and what key reaction conditions should be optimized?

The synthesis typically involves sequential functionalization of a phenolic precursor. A plausible route includes:

Protection of the phenol group : Benzylation using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the benzyloxy group .

Bromination : Electrophilic bromination at the meta position using bromine (Br₂) or N-bromosuccinimide (NBS) in a solvent like CCl₄ or CH₂Cl₂ .

Methylation : Introduction of the methyl group via Friedel-Crafts alkylation or directed ortho-metalation strategies.

Reduction : Reduction of a carbonyl intermediate (e.g., aldehyde) to the methanol group using NaBH₄ or LiAlH₄ .

Q. Key optimizations :

Q. How can spectroscopic methods (NMR, MS) confirm the structure and purity of this compound?

- ¹H NMR :

- ¹³C NMR :

- Quaternary carbons adjacent to bromine (C-Br, δ ~115 ppm).

- Benzyloxy carbons (O-CH₂-C₆H₅, δ ~70 ppm).

- Mass Spectrometry (MS) :

Q. Purity checks :

- HPLC : Retention time consistency under reverse-phase conditions (C18 column, methanol/water mobile phase).

- TLC : Single spot development using ethyl acetate/hexane (1:3) .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the reactivity of this compound in nucleophilic substitution reactions?

- Electronic effects :

- The bromine atom is a strong electron-withdrawing group, activating the aromatic ring toward electrophilic substitution but deactivating toward nucleophilic attack.

- The benzyloxy group provides steric hindrance, directing nucleophiles to the less hindered positions (e.g., para to the methyl group) .

- Steric effects :

- The methyl group at C5 hinders approach to the adjacent bromine, reducing substitution efficiency.

- Reactivity comparison : Analogues with trifluoroethoxy groups () show enhanced leaving-group ability compared to benzyloxy, altering reaction pathways .

Q. Methodological recommendation :

Q. What strategies resolve contradictions in reaction yields when using Br₂ vs. NBS for bromination?

- Br₂ : Higher reactivity but prone to over-bromination. Optimal for substrates with low steric hindrance. Yields drop with bulky substituents due to incomplete reaction .

- NBS : Selective for allylic/benzylic positions in radical mechanisms. Requires initiators (e.g., AIBN) and UV light. Yields improve in controlled radical conditions .

Q. Data reconciliation :

- Side-product analysis : GC-MS to identify dibrominated by-products in Br₂ reactions.

- Kinetic studies : Monitor reaction progress via in-situ IR for intermediate formation .

Q. How can this compound serve as a precursor for bioactive molecules in medicinal chemistry?

- Derivatization strategies :

- Biological relevance :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.